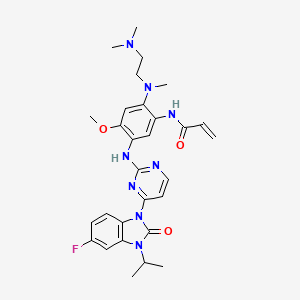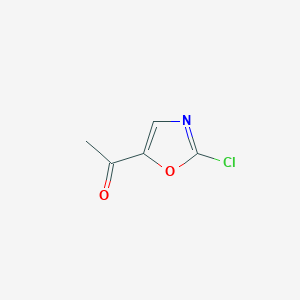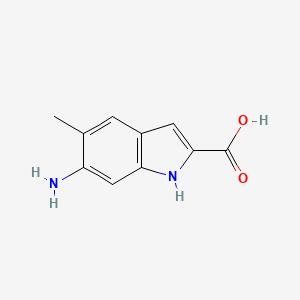![molecular formula C23H23NO B12432777 [3-Methyl-1-(triphenylmethyl)aziridin-2-yl]methanol](/img/structure/B12432777.png)
[3-Methyl-1-(triphenylmethyl)aziridin-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-Metil-1-(trifenilmetil)aziridin-2-il]metanol: es un compuesto orgánico con la fórmula molecular C23H23NO. Es un derivado de la aziridina, un heterociclo de tres miembros que contiene un átomo de nitrógeno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de [3-Metil-1-(trifenilmetil)aziridin-2-il]metanol típicamente implica la aziridinación de alquenos o la ciclización de compuestos de carbon-imina. Un método común es la reacción del bromuro de 2-bromoetilamida con óxido de plata, que fue descrita por primera vez por el químico Siegmund Gabriel en 1888 . Las condiciones de reacción a menudo requieren una cantidad catalítica de n-Bu4NI y N-aminoftalimida como fuente de nitrógeno, lo que lleva a la formación de derivados de aziridina a través de un mecanismo radical .
Métodos de producción industrial: Los métodos de producción industrial para [3-Metil-1-(trifenilmetil)aziridin-2-il]metanol no están bien documentados, pero es probable que involucren rutas sintéticas similares a las utilizadas en entornos de laboratorio. La escalabilidad de estos métodos dependería de la disponibilidad de materiales de partida y la eficiencia de las condiciones de reacción.
Análisis De Reacciones Químicas
Tipos de reacciones: [3-Metil-1-(trifenilmetil)aziridin-2-il]metanol puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden conducir a la formación de aminas u otros derivados reducidos.
Sustitución: El anillo de aziridina puede sufrir reacciones de sustitución nucleofílica, lo que lleva a la formación de diferentes productos sustituidos.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan a menudo.
Sustitución: Los nucleófilos como las aminas, los alcoholes y los tioles se pueden utilizar en condiciones básicas o ácidas para lograr reacciones de sustitución.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir aminas.
Aplicaciones Científicas De Investigación
Química: En química, [3-Metil-1-(trifenilmetil)aziridin-2-il]metanol se utiliza como bloque de construcción para la síntesis de diversos derivados que contienen nitrógeno. Sirve como auxiliar quiral y ligando en la síntesis estereoselectiva .
Biología y medicina: El anillo de aziridina del compuesto lo convierte en un intermedio valioso en la síntesis de productos naturales y productos farmacéuticos biológicamente activos. Sus derivados se exploran por sus posibles propiedades terapéuticas .
Industria: En el sector industrial, [3-Metil-1-(trifenilmetil)aziridin-2-il]metanol se utiliza en la producción de productos químicos y materiales especiales. Su estructura única permite el desarrollo de nuevos compuestos con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de [3-Metil-1-(trifenilmetil)aziridin-2-il]metanol implica su capacidad para sufrir reacciones de sustitución nucleofílica. El anillo de aziridina está altamente tenso, lo que lo hace susceptible a reacciones de apertura del anillo. Esta reactividad permite que el compuesto interactúe con varios objetivos moleculares y vías, lo que lleva a la formación de diferentes productos dependiendo de las condiciones de reacción .
Comparación Con Compuestos Similares
Compuestos similares:
Aziridina: El compuesto principal de [3-Metil-1-(trifenilmetil)aziridin-2-il]metanol, que consiste en un anillo de tres miembros con un átomo de nitrógeno.
Etilenimina: Otro derivado de aziridina con reactividad similar pero con diferentes sustituyentes.
Ciclopropano: Un compuesto de anillo de tres miembros con átomos de carbono, utilizado para la comparación debido a su tensión de anillo similar.
Unicidad: [3-Metil-1-(trifenilmetil)aziridin-2-il]metanol es único debido a sus sustituyentes específicos, que confieren propiedades químicas y físicas distintas. La presencia del grupo trifenilmetil mejora su estabilidad y reactividad, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C23H23NO |
|---|---|
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
(3-methyl-1-tritylaziridin-2-yl)methanol |
InChI |
InChI=1S/C23H23NO/c1-18-22(17-25)24(18)23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,18,22,25H,17H2,1H3 |
Clave InChI |
MHDNNWKUMQPYBF-UHFFFAOYSA-N |
SMILES canónico |
CC1C(N1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{6-methoxy-2-[(1E)-2-(3-nitrophenyl)ethenyl]-4-oxoquinazolin-3-yl}benzoic acid](/img/structure/B12432699.png)

![2-{3-[2-(3,4-Dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12432708.png)


![Methyl 3-methoxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]prop-2-enoate](/img/structure/B12432721.png)
![2-[2-(Cyclohex-1-en-1-yl)acetamido]propanoic acid](/img/structure/B12432736.png)

![(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-pyridin-4-ylpropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-[(N'-methylcarbamimidoyl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide](/img/structure/B12432755.png)


![6-Chloro-8-thia-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-12-amine](/img/structure/B12432768.png)
![2-chloro-N-{2-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindol-1-ylidene}acetamide](/img/structure/B12432778.png)

